2-anilino-N-phenylacetamide
Overview
Description
2-anilino-N-phenylacetamide is an organic compound with the molecular formula C14H14N2O. It is a derivative of aniline and acetamide, characterized by the presence of both an aniline group and a phenylacetamide group. This compound is commonly used in proteomics research and has various applications in the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-anilino-N-phenylacetamide can be synthesized through the acetylation of aniline. The process involves treating aniline with an acetylating agent, such as acetic anhydride, in the presence of an acid, base, or reducing agent. The reaction typically requires heating to facilitate the formation of the desired product .
Another method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under various reaction conditions. This method is versatile and economical, yielding cyanoacetamide derivatives .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale acetylation reactions using acetic anhydride and aniline. The reaction is carried out in reactors with controlled temperature and pressure to ensure high yield and purity of the product. The use of catalysts and solvents may vary depending on the specific industrial process employed.
Chemical Reactions Analysis
Types of Reactions
2-anilino-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2-anilino-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals, dyes, and other chemical products.
Mechanism of Action
The mechanism of action of 2-anilino-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can interfere with various biochemical processes, such as enzyme activity and protein interactions. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting their function . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-anilino-N-phenylacetamide can be compared with other similar compounds, such as acetanilide and phenacetin:
Acetanilide: Similar in structure, but lacks the additional phenyl group present in this compound.
Phenacetin: Another similar compound, used as an analgesic and antipyretic.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-anilino-N-phenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c17-14(16-13-9-5-2-6-10-13)11-15-12-7-3-1-4-8-12/h1-10,15H,11H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNHEWYCTRNGGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC(=O)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2567-62-6 | |
Record name | N-Phenyl-2-(phenylamino)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2567-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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